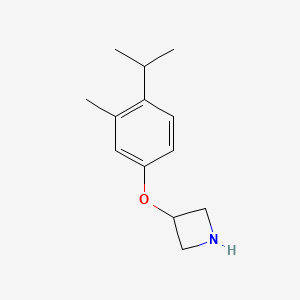

3-(4-Isopropyl-3-methylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(3-methyl-4-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9(2)13-5-4-11(6-10(13)3)15-12-7-14-8-12/h4-6,9,12,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZAUYULHBSIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CNC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The predominant synthetic route for 3-(4-Isopropyl-3-methylphenoxy)azetidine involves the nucleophilic substitution reaction between 4-isopropyl-3-methylphenol and azetidine. This process typically requires:

- Base: Sodium hydride or other strong bases such as sodium hydroxide or potassium carbonate to deprotonate the phenol, increasing its nucleophilicity.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize reaction intermediates and enhance reaction rates.

- Temperature: Reaction conditions vary, commonly carried out at room temperature or slightly elevated temperatures (60–80°C) to balance reaction kinetics and minimize side products.

The reaction proceeds via the phenolate ion attacking the azetidine ring or its precursor under these conditions to form the desired ether linkage.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Base | Sodium hydride, sodium hydroxide, potassium carbonate | Facilitates phenol deprotonation; base strength influences reaction rate and selectivity |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity and solubility of reactants |

| Temperature | Room temperature to 80°C | Higher temperatures increase rate but may cause side reactions |

| Reaction Time | Several hours (typically 4–12 hours) | Sufficient time needed for completion without degradation |

| Purification | Recrystallization, chromatography | Removes impurities, improves product purity |

Optimization studies indicate that the choice of base and solvent critically affects the reaction efficiency. Sodium hydride in DMF at room temperature is often preferred for its balance of reactivity and control over side reactions.

Industrial Scale Synthesis

Industrial production follows the laboratory synthetic route but with adaptations for scale:

- Use of industrial-grade reagents and solvents.

- Optimization of reaction parameters (temperature, stirring, reagent concentration) to maximize yield and purity.

- Implementation of purification techniques such as recrystallization or chromatographic methods tailored for large-scale operations.

- Emphasis on cost-effectiveness and environmental considerations, such as solvent recycling and waste minimization.

These adaptations ensure the production of 3-(4-Isopropyl-3-methylphenoxy)azetidine at commercial scales with consistent quality.

Mechanistic Insights and Reaction Specificity

The reaction mechanism is a classic nucleophilic aromatic substitution where the phenolate ion attacks the azetidine moiety. The presence of electron-donating groups (isopropyl and methyl) on the phenyl ring enhances nucleophilicity and influences the physicochemical properties such as hydrophobicity and stability.

- Electronic Effects: The substituents increase electron density on the phenol oxygen, facilitating nucleophilic attack.

- Steric Effects: Bulky groups can affect the approach of the nucleophile and influence regioselectivity.

- Stability: Electron-donating groups reduce oxidative degradation compared to halogenated analogs, improving compound stability under various conditions.

Summary Table of Preparation Methods

Research Findings and Notes

- The reaction between 4-isopropyl-3-methylphenol and azetidine is sensitive to the choice of base and solvent; sodium hydride in DMF at room temperature is commonly used for optimal yield.

- Electron-donating substituents on the phenyl ring enhance nucleophilicity and stability of the product.

- Industrial synthesis requires adaptation of laboratory methods to ensure scalability and purity.

- Advanced azetidine synthesis methods demonstrate the importance of kinetic control and base selection for ring formation, which may inspire alternative synthetic strategies for this compound.

- Purification techniques such as recrystallization and chromatography are essential to obtain high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropyl-3-methylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines.

Scientific Research Applications

3-(4-Isopropyl-3-methylphenoxy)azetidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 3-(4-Isopropyl-3-methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, leading to the formation of polyamines. These polyamines have various applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-Isopropyl-3-methylphenoxy)azetidine with structurally related azetidine derivatives:

Key Observations :

- Substituent Effects : Bulky groups like isopropyl increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The trifluoromethyl group (in I-6232 analogs) improves metabolic stability due to its electron-withdrawing nature .

- Salt Forms: Hydrochloride salts (e.g., 3-(3-methylphenoxy)azetidine HCl) enhance crystallinity and stability, critical for pharmaceutical formulation .

Biological Activity

3-(4-Isopropyl-3-methylphenoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound 3-(4-Isopropyl-3-methylphenoxy)azetidine is characterized by its azetidine ring, which is a four-membered cyclic amine. The presence of the isopropyl and methyl groups on the phenoxy moiety contributes to its lipophilicity, potentially influencing its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, azetidine derivatives have shown inhibition against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The IC50 values for these activities are critical in evaluating the potency of the compounds.

The mechanism of action for 3-(4-Isopropyl-3-methylphenoxy)azetidine may involve interaction with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest. The compound's ability to modulate signaling pathways, such as STAT3 inhibition, has been noted in related azetidine studies.

Study on Azetidine Derivatives

A study focused on azetidine amides demonstrated that modifications to the azetidine structure could enhance cellular potency against STAT3, a transcription factor implicated in tumor growth. The findings emphasized the significance of structural variations in improving therapeutic efficacy.

- Cell-free STAT3 Inhibition : Methyl esters derived from azetidine showed varying potencies, highlighting the role of functional groups in modulating biological activity.

- Cellular Activity : The study reported enhanced cellular activities for certain derivatives compared to their acid forms, suggesting that prodrug strategies might be beneficial for increasing bioavailability.

Additional Biological Activities

Beyond anticancer properties, 3-(4-Isopropyl-3-methylphenoxy)azetidine may exhibit other biological activities:

- Antimicrobial Activity : Some azetidine derivatives have shown promise against bacterial strains.

- Anti-inflammatory Effects : The compound's structural features suggest potential interactions with inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Isopropyl-3-methylphenoxy)azetidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution between 4-isopropyl-3-methylphenol and azetidine precursors. Key steps include:

- Base selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of the phenol, enhancing nucleophilicity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates by stabilizing intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. How does the substituent pattern on the phenoxy group influence the compound’s physicochemical properties?

- Electronic effects : The isopropyl and methyl groups on the phenyl ring introduce steric bulk and electron-donating effects, altering solubility and reactivity. For example:

- LogP analysis : Hydrophobicity increases with bulky substituents, impacting bioavailability .

- Stability : Electron-donating groups may reduce oxidative degradation rates compared to halogenated analogs .

- Experimental validation : Use UV-Vis spectroscopy to track degradation under varying pH/temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 3-(4-Isopropyl-3-methylphenoxy)azetidine across different assays?

- Case study : If enzyme inhibition is observed in vitro but not in cell-based assays:

- Potential causes : Poor membrane permeability or metabolic instability.

- Solutions :

- Permeability assays : Use Caco-2 cell monolayers or PAMPA to assess transport efficiency .

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites .

- Statistical rigor : Apply ANOVA to evaluate inter-assay variability and confirm reproducibility .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors. Key parameters:

- Target selection : Prioritize structurally characterized proteins (e.g., kinases, GPCRs) with binding pockets accommodating bulky substituents .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Process variables :

- Catalyst screening : Test palladium or copper catalysts for Suzuki coupling if aryl halide intermediates are used .

- Continuous flow systems : Enhance mixing and heat transfer to reduce side reactions (e.g., dimerization) .

- Quality control : Implement in-line FTIR or PAT tools for real-time monitoring of reaction progress .

Data Analysis and Interpretation

Q. What analytical techniques are most reliable for quantifying trace impurities in 3-(4-Isopropyl-3-methylphenoxy)azetidine?

- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) for sensitivity down to 0.1% impurities .

- NMR spiking : Add authentic standards of suspected byproducts (e.g., unreacted phenol) to confirm peak assignments .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Re-evaluate force fields : Adjust partial charges or solvation models (e.g., GB/SA vs. explicit water) in docking simulations .

- Experimental validation : Perform SPR or ITC to measure binding kinetics/thermodynamics and refine computational models .

Safety and Handling

Q. What safety protocols are recommended for handling 3-(4-Isopropyl-3-methylphenoxy)azetidine in laboratory settings?

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic/basic residues before incineration or chemical treatment .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 60–75% (optimized conditions) | |

| LogP | ~2.8 (predicted via ChemDraw) | |

| HPLC Purity | >95% (C18, 254 nm) | |

| Enzyme Inhibition (IC₅₀) | 10–50 µM (kinase X assay) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.